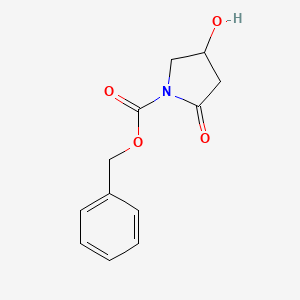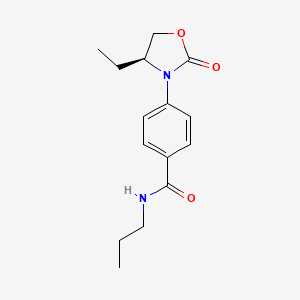
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as piperidine or acetic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis with high-yielding reactions. The process might include the use of high-performance liquid chromatography (HPLC) for the purification of intermediates and final products to ensure the desired optical purity .
化学反応の分析
Types of Reactions
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and benzamides, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of chiral molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .
類似化合物との比較
Similar Compounds
Benzoxazepin oxazolidinone: Known for its activity against hyperproliferative disorders such as cancer.
2-Amino-1-butanol derivatives: Used as intermediates in the synthesis of various drugs.
Uniqueness
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is unique due to its specific chiral configuration and the presence of both oxazolidinone and benzamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
572923-16-1 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC名 |
4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1 |
InChIキー |
ZAFZFTUFRNRSBK-LBPRGKRZSA-N |
異性体SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC |
正規SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

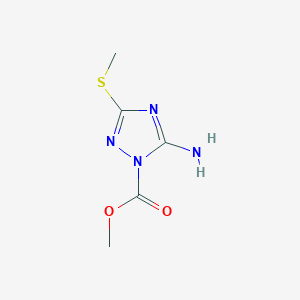
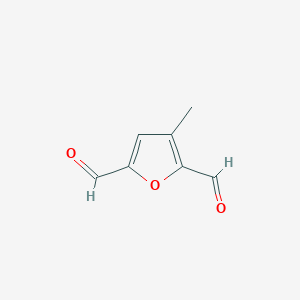
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
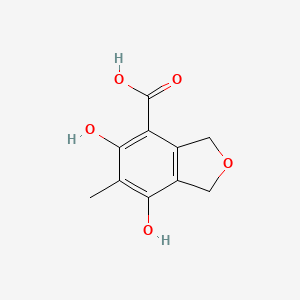
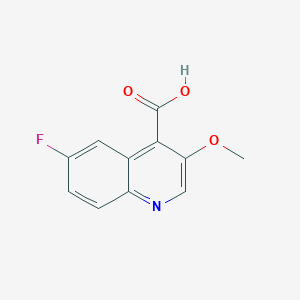
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

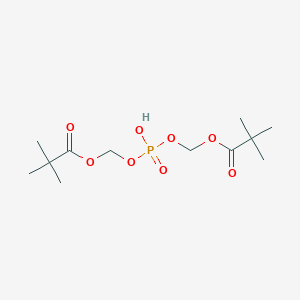
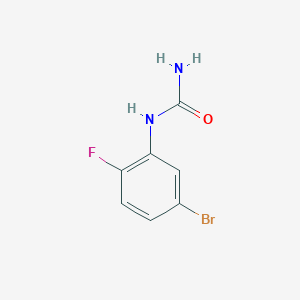
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
